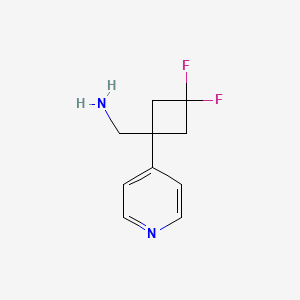
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine” is a chemical compound with the CAS Number: 2168194-58-7 . It has a molecular weight of 198.22 and its IUPAC name is (3,3-difluoro-1-(pyridin-4-yl)cyclobutyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The recommended storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Research demonstrates the utility of pyridinyl methanamine derivatives in synthesizing novel compounds through C–H bond activation, leading to the development of unsymmetrical pincer palladacycles. These compounds exhibit significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state, highlighting their potential in organic synthesis and catalysis (Roffe et al., 2016).
Anticonvulsant Potential
A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized and demonstrated significant anticonvulsant activity. These compounds were found to offer seizures protection in various models, indicating their potential as therapeutic agents in treating convulsive disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving pyridinyl methanamine derivatives have been studied for their photocytotoxic properties in red light, demonstrating unprecedented activity in generating reactive oxygen species and inducing apoptosis in cancer cells. These complexes exhibit selective uptake in cancer cells, making them promising candidates for targeted cancer therapy and cellular imaging (Basu et al., 2014).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on pyridinyl methanamine ligands have been synthesized and characterized, showing strong anticancer activity against various human cancerous cell lines. These findings suggest the potential of these complexes in cancer treatment, with specific compounds demonstrating high selectivity and minimal cytotoxicity toward noncancerous cells (Mbugua et al., 2020).
Environmental Sensing and Detection
A tri-(2-picolyl) amine functionalized triarylborane was designed for effective detection and discrimination of CN- and F- in aqueous solutions. This compound exhibits distinct fluorogenic responses upon complexing with these anions, demonstrating its utility in environmental monitoring and safety applications (Zhang et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound contains adifluorocyclobutyl group, which is often used in the synthesis of biologically active compounds . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Pharmacokinetics
The optimization of these properties is often a challenging part of drug discovery and can have a major impact on a drug’s bioavailability .
Eigenschaften
IUPAC Name |
(3,3-difluoro-1-pyridin-4-ylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJZQSCBIARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
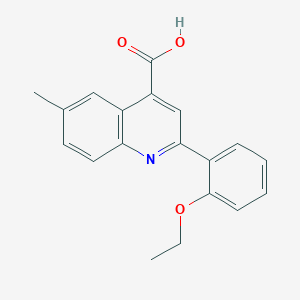

![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
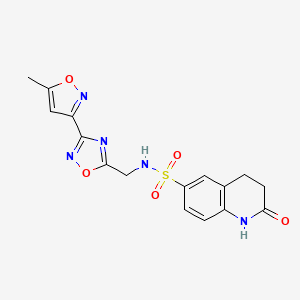
![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
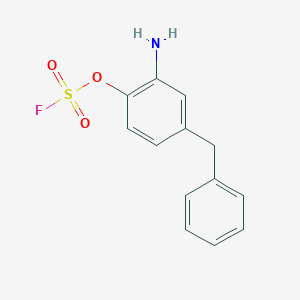
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)


![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)
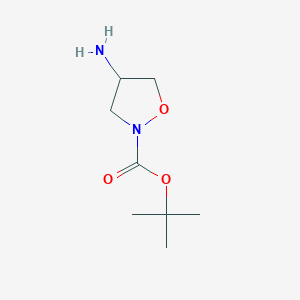
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)
